molecular formula C18H18BrNO4 B11365387 5-bromo-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11365387
M. Wt: 392.2 g/mol
InChI Key: FMEPVDPPCIJXAH-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a brominated indole core and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further chemical transformations .

Scientific Research Applications

5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells. Additionally, the indole core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a brominated indole core and a trimethoxyphenyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

5-bromo-3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H18BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-7,9,13H,8H2,1-3H3,(H,20,21)

InChI Key

FMEPVDPPCIJXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Origin of Product

United States

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